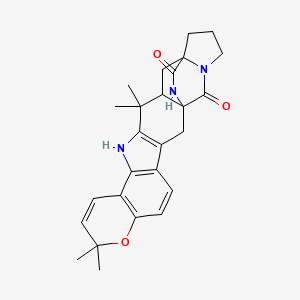

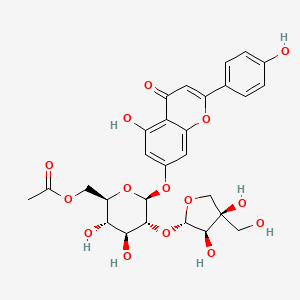

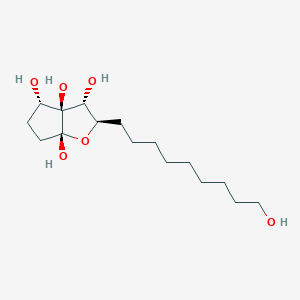

3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine

Übersicht

Beschreibung

Rac-crizotinib is a racemate comprising equimolar amounts of (R)- and (S)-crizotinib. The active (R)-enantiomer acts as a kinase inhibitor and is used for the treatment of patients with locally advanced or metastatic non-small cell lung cancer. It has a role as an antineoplastic agent, a biomarker and an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor. It contains an ent-crizotinib and a crizotinib.

Wissenschaftliche Forschungsanwendungen

Cancer Treatment Applications

Aurora Kinase Inhibition : This compound is potentially useful in treating cancer due to its ability to inhibit Aurora A, a protein involved in the regulation of cell division (ロバート ヘンリー,ジェームズ, 2006).

Activity Against Cancer Kinases : It has shown effectiveness against important cancer kinases, suggesting its use as a lead for novel anticancer programs. It exhibits inhibitory activity in the nanomolar range against Src, B-Raf wt, B-Raf V600E, EGFRs, and VEGFR-2, which are significant in the development of cancer therapies (Bassam Abu Thaher et al., 2012).

Orally Available cMet Kinase Inhibitor : Identified as an orally available inhibitor of cMet receptor tyrosine kinase, it demonstrates a pharmacokinetic-pharmacodynamic relationship, with plasma concentrations correlating with cMet phosphorylation in tumor and antitumor efficacy. This suggests its potential in cancer treatment, particularly in gastric carcinoma and glioblastoma (S. Yamazaki et al., 2008).

c-Met/ALK Inhibition : It acts as a potent, highly selective, and orally efficacious c-Met/ALK dual inhibitor, inhibiting c-Met phosphorylation in vivo and significantly inhibiting tumor growth in human gastric carcinoma xenograft models (Jingrong Li et al., 2013).

Pharmacological Studies

- Pharmacokinetic-Pharmacodynamic Modeling : Studies have characterized the pharmacokinetic-pharmacodynamic relationship of its plasma concentrations to cMet phosphorylation in tumors. This research aids in determining appropriate dosing regimens and guiding dose escalation in clinical settings (S. Yamazaki et al., 2011).

Other Research Findings

Molecular Structure Investigations : It has been used in the synthesis of new s-triazine derivatives, where molecular structure investigations were conducted using X-ray crystallography, Hirshfeld, and DFT calculations. This research contributes to the understanding of molecular structures and intermolecular interactions (Ihab Shawish et al., 2021).

Antimicrobial Activity : Some derivatives of this compound have been studied for their antimicrobial activities, showing variable and modest activity against bacteria and fungi (N. Patel et al., 2011).

Cytotoxicity Evaluation : Derivatives of the compound were synthesized and evaluated for their cytotoxicity against human cancer cell lines, exhibiting moderate to good cytotoxicity and weak toxicity against normal cell lines (Raquib Alam et al., 2018).

Eigenschaften

IUPAC Name |

3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22Cl2FN5O/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTEIFNKAUNYNJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22Cl2FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10469200, DTXSID30870379 | |

| Record name | 3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERAPP_50119 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877400-66-3 | |

| Record name | 3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

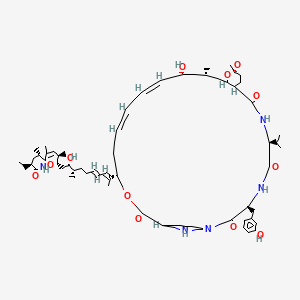

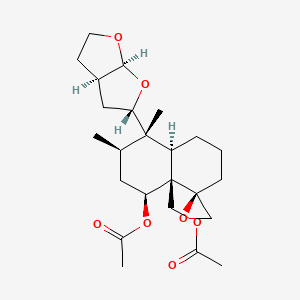

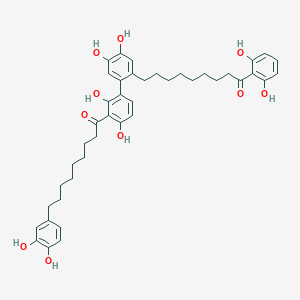

![(13E,15E,17E)-2-[(2E,4E)-dodeca-2,4-dien-2-yl]-7-hydroxy-8-methyl-1-oxa-5,10-diazacyclononadeca-13,15,17-triene-4,9,19-trione](/img/structure/B1247759.png)

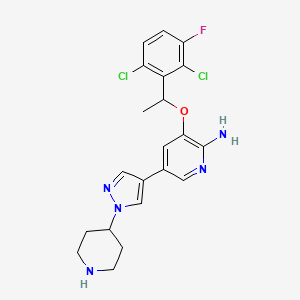

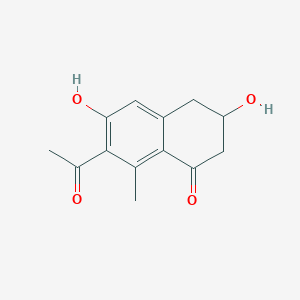

![N-(4-bromophenyl)-13-(4-chlorophenyl)-1,9,10,11,13,15-hexazapentacyclo[10.9.0.02,10.03,8.016,21]henicosa-2,4,6,8,11,14,16,18,20-nonaen-14-amine](/img/structure/B1247770.png)